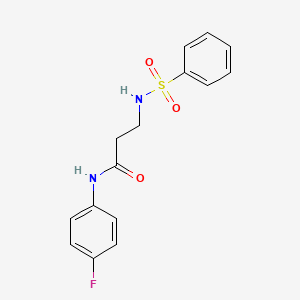

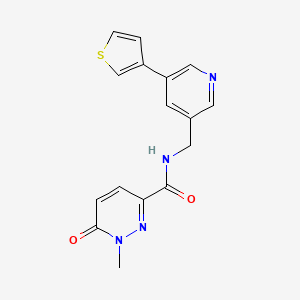

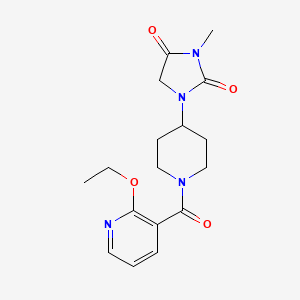

3-(1-(4-phenyltetrahydro-2H-pyran-4-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-(1-(4-phenyltetrahydro-2H-pyran-4-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione” is a complex organic molecule. It is related to the class of compounds known as spiro heterocycles . Spiro heterocycles have received special attention in medicinal chemistry due to their promising biological activity .

Synthesis Analysis

The synthesis of such compounds often involves the use of β-lactams as versatile building blocks . The β-lactam ring has given life-saving penicillin and cephalosporin antibiotics . Further exploitation of the β-lactam ring has yielded biologically active new chemical entities exhibiting a variety of activities .Molecular Structure Analysis

Spirocyclic compounds are characterized by having two rings sharing the same atom, the quaternary spiro carbon . The inherent rigidity of spirocyclic compounds causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .Applications De Recherche Scientifique

Antibacterial Agents Development

Nitrogen-carbon-linked (azolylphenyl)oxazolidinones have been explored for their antibacterial properties, particularly against Gram-negative organisms like Haemophilus influenzae and Moraxella catarrhalis. These compounds demonstrate potential in expanding the spectrum of activity for this class of antibiotics, with variations in the azole moieties affecting antibacterial activity. This research suggests a pathway for developing new antibacterial agents with activity against both Gram-positive and Gram-negative bacteria, showcasing the chemical versatility and potential therapeutic applications of oxazolidinone derivatives (Genin et al., 2000).

Synthetic Chemistry and Heterocyclic Compounds

The synthesis of complex heterocyclic systems, including triazolo[3′,4′:3,2]pyrazolo[3,4-d]pyrimidines, demonstrates the compound's utility in creating novel heteroaromatic systems. These synthetic pathways provide valuable insights into the construction of complex molecular architectures, contributing to the development of new materials and potentially bioactive molecules (Golec et al., 1992).

Fungicidal Applications

Compounds within the oxazolidinone class, like famoxadone, illustrate the agricultural applications of these molecules. Famoxadone, a novel fungicide, demonstrates excellent control of plant pathogens, showcasing the potential of oxazolidinone derivatives in agricultural sciences. The development of such compounds opens avenues for creating more effective and sustainable fungicides to protect crops against various diseases (Sternberg et al., 2001).

Antimalarial Research

Quinazolin-2,4-dione hybrid molecules, incorporating azetidinone and other heterocyclic scaffolds, have been synthesized and evaluated for their potential as antimalarial agents. In silico molecular docking studies against Plasmodium falciparum enzymes suggest these compounds as promising leads for developing new antimalarial drugs. This research underscores the importance of oxazolidinone derivatives in medicinal chemistry, particularly in the search for novel treatments against malaria (Abdelmonsef et al., 2020).

Mécanisme D'action

While the exact mechanism of action for this specific compound isn’t available, related compounds such as pyrano[2,3-d]pyrimidine-2,4-dione derivatives have been studied as potential inhibitors against PARP-1 . PARP-1 is involved in DNA repair damage and so PARP-1 inhibitors have been used as potentiators in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .

Propriétés

IUPAC Name |

3-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O5/c21-15-12-25-17(23)20(15)14-10-19(11-14)16(22)18(6-8-24-9-7-18)13-4-2-1-3-5-13/h1-5,14H,6-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOCMZBPNCPFRAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC=CC=C2)C(=O)N3CC(C3)N4C(=O)COC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-5-fluoro-2,3-dihydro-1H-indene-1-carboxamide;hydrochloride](/img/structure/B2964736.png)

![N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2964737.png)

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)urea](/img/structure/B2964742.png)

![Ethyl 2-[2-(furan-2-carbonylimino)-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2964752.png)